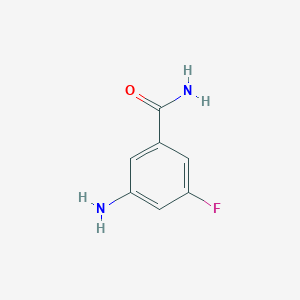

![molecular formula C16H18BFO2 B1372498 (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1400809-84-8](/img/structure/B1372498.png)

(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid

Overview

Description

“(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Synthesis Analysis

The synthesis of boronic acids often involves Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . This process uses a variety of organoboron reagents, with properties tailored for application under specific coupling conditions .Chemical Reactions Analysis

Boronic acids, including “(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid”, are often used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used to make novel biologically active terphenyls .Scientific Research Applications

Fluorescent Chemosensors

4-4'-Disubstituted biphenyl boronic acids, a category to which (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid belongs, are recognized for their "turn-on" fluorescence properties. They are particularly useful in the detection of carbohydrate triols. The formation of boronate esters in these compounds facilitates photon-induced electron transfer, leading to a Twisted Intramolecular Charge Transfer (TICT) complex. This characteristic is crucial for distinguishing between carbohydrates that bind as diol versus triol units, providing valuable stereochemical information about the carbohydrates (Oesch & Luedtke, 2015).

Synthesis of Organic Materials

Applications in Liquid Crystal Compounds

A compound named 4'-butyl-3-fluoro-biphenyl, which includes this compound, was synthesized and found to be useful in the production of fluorinated biphenyl alkyne monomer liquid crystals. These compounds displayed high optical anisotropy and a wide range of nematic phase, underscoring their potential in the field of liquid crystal technology (Qian Xiu-li, 2010).

Fluorine Substituents Impact

Fluorine atoms in fluoro-substituted boronic acids, like this compound, significantly impact their properties due to their electron-withdrawing character. This characteristic influences their applications in organic synthesis, analytical chemistry, materials’ chemistry, biology, and medicine (Gozdalik et al., 2017).

Applications in Sensing Technologies

Boronic acids, including derivatives like this compound, play a significant role in various sensing technologies. They interact with diols and Lewis bases like fluoride or cyanide anions, leading to their extensive use in sensing applications, ranging from biological labeling to the development of therapeutics (Lacina et al., 2014).

Mechanism of Action

Target of Action

The primary target of 4’-Butyl-3-fluorobiphenyl-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and be readily prepared . These properties can impact its bioavailability in the SM coupling reaction.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is achieved through the SM coupling reaction, where the compound acts as an organoboron reagent . The reaction conditions are exceptionally mild and functional group tolerant, making it a successful and widely-used reaction .

Action Environment

The action of 4’-Butyl-3-fluorobiphenyl-4-boronic acid is influenced by the reaction conditions of the SM coupling process . The compound is relatively stable, readily prepared, and generally environmentally benign . .

Future Directions

Properties

IUPAC Name |

[4-(4-butylphenyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h5-11,19-20H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVROXPECQCGRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372417.png)

![4-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372418.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1372422.png)

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride](/img/structure/B1372428.png)

![2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1372431.png)

![7-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1372433.png)